molecular formula C9H8ClFO B13603243 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

Cat. No.: B13603243
M. Wt: 186.61 g/mol
InChI Key: JJFJKBQGKJXERT-NSCUHMNNSA-N
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Description

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired chalcone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or hydrocarbons.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to specific enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)prop-2-en-1-ol
  • 3-(2-Chlorophenyl)prop-2-en-1-ol
  • 3-(2,6-Dichlorophenyl)prop-2-en-1-ol

Uniqueness

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+

InChI Key

JJFJKBQGKJXERT-NSCUHMNNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/CO)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CCO)F

Origin of Product

United States

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